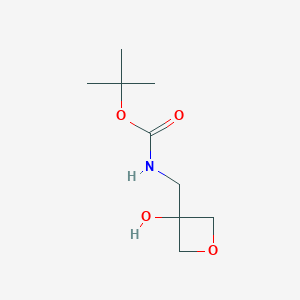

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

Description

BenchChem offers high-quality tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-8(2,3)14-7(11)10-4-9(12)5-13-6-9/h12H,4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZVJTNFMKPQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

CAS 1408076-45-8 | High-Value Pharmacophore Building Block

Executive Summary: The "Oxetane Switch" in Modern Drug Design

In the landscape of contemporary medicinal chemistry, tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate (CAS 1408076-45-8) represents a critical building block for the "oxetane switch" strategy. This moiety serves as a superior bioisostere for gem-dimethyl groups and carbonyl functionalities. Unlike traditional alkyl chains, the oxetane ring introduces a high degree of polarity and metabolic stability while reducing lipophilicity (LogP).

This guide details the physicochemical profile, validated synthesis pathways, and strategic applications of CAS 1408076-45-8, specifically focusing on its utility in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The compound is a Boc-protected amino alcohol featuring a strained four-membered oxetane ring. The 3-hydroxy-3-aminomethyl substitution pattern creates a "headed" linker capable of diverse covalent attachments.

| Property | Specification |

| IUPAC Name | tert-Butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate |

| CAS Number | 1408076-45-8 |

| Molecular Formula | C9H17NO4 |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Calc) | ~12.5 (Hydroxyl), ~11 (Carbamate NH) |

| LogP (Calc) | ~0.6 (Low lipophilicity) |

| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |

Strategic Synthesis: The Henry Reaction Route

While various routes exist, the most robust and scalable method for synthesizing 3-hydroxy-3-aminomethyl oxetanes proceeds via the Henry Reaction (Nitroaldol) followed by reduction. This pathway minimizes ring-opening side reactions common with oxetanes under harsh acidic conditions.

Retrosynthetic Analysis

The target molecule is best disconnected at the carbamate nitrogen and the C-N bond, tracing back to Oxetan-3-one , a commercially available starting material.

Detailed Experimental Protocol

Note: This protocol is a synthesized standard procedure based on oxetane chemistry best practices.

Step 1: Henry Reaction (Nitromethane Addition)

Reaction: Oxetan-3-one + Nitromethane

-

Reagents: Oxetan-3-one (1.0 eq), Nitromethane (5.0 eq), Triethylamine (Et3N) (0.5 eq).

-

Solvent: THF or neat Nitromethane.

-

Procedure:

-

Dissolve oxetan-3-one in THF at 0°C.

-

Add nitromethane followed by dropwise addition of Et3N.

-

Stir at room temperature for 16 hours. Monitor by TLC (stain with KMnO4; oxetanes are not UV active).

-

Workup: Concentrate in vacuo. The nitro-alcohol intermediate is often used directly to avoid instability during purification.

-

Step 2: Nitro Group Reduction

Reaction: 3-(Nitromethyl)oxetan-3-ol

-

Reagents: H2 (balloon or 50 psi), Raney Nickel (cat.) or Pd/C (10% wt).

-

Solvent: Methanol (MeOH).

-

Procedure:

-

Dissolve the crude nitro-alcohol in MeOH.

-

Add catalyst carefully (pyrophoric risk).

-

Stir under H2 atmosphere for 24 hours.

-

Filtration: Filter through a Celite pad to remove catalyst. Caution: Do not let the catalyst dry out.

-

Concentrate to yield the crude amino-alcohol.

-

Step 3: Boc Protection (Target Formation)

Reaction: 3-(Aminomethyl)oxetan-3-ol + Boc2O

-

Reagents: Di-tert-butyl dicarbonate (Boc2O) (1.1 eq), NaHCO3 (2.0 eq).

-

Solvent: 1:1 Dioxane/Water or THF/Water.

-

Procedure:

Visualizing the Workflow

The following diagram illustrates the logical flow of synthesis and the utility of the compound in drug design.

Figure 1: Synthetic pathway from Oxetan-3-one to CAS 1408076-45-8 and downstream applications.

Applications in Drug Discovery

The "Oxetane Effect"

The incorporation of the oxetane ring in CAS 1408076-45-8 offers distinct advantages over traditional alkyl linkers:

-

Solubility Enhancement: The ether oxygen in the oxetane ring acts as a hydrogen bond acceptor, significantly lowering LogP compared to a gem-dimethyl group.

-

Conformational Restriction: The puckered 4-membered ring locks the orientation of the hydroxyl and amine groups, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Stability: Oxetanes are generally resistant to oxidative metabolism (P450s) compared to flexible alkyl chains.

PROTACs and Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a rigid, hydrophilic connector.

-

Mechanism: The Boc group is removed (using TFA/DCM) to expose the primary amine, which is then coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

-

Functionalization: The tertiary hydroxyl group can be alkylated or left free to engage in hydrogen bonding with solvent or protein residues, modulating the physicochemical properties of the final degrader.

Handling, Stability, and Safety

Stability Concerns[2][6]

-

Acid Sensitivity: While 3,3-disubstituted oxetanes are more stable than monosubstituted ones, prolonged exposure to strong Lewis acids or high temperatures in acidic media can trigger ring opening (polymerization or hydrolysis).

-

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

Safety Protocols (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

References

-

Wurts, P. G. M., et al. (2006).[4] Protective Groups in Organic Synthesis, 4th ed.[4] Wiley.[4] Link

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry. Chemical Reviews.[4] Link

-

PubChem Compound Summary. (2023). tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate (CAS 1408076-45-8).[5][6][7][8] National Center for Biotechnology Information. Link

Sources

- 1. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1408076-45-8|tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. (3-Hydroxy-oxetan-3-ylmethyl)-carbamic acid tert-butyl ester | 1408076-45-8 [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

Technical Monograph: tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

CAS No.: 1408076-45-8 Formula: C9H17NO4 Molecular Weight: 203.24 g/mol

Executive Summary

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate represents a high-value pharmacophore building block in modern medicinal chemistry. It serves as a critical intermediate for introducing the 3-hydroxyoxetane motif—a validated bioisostere for gem-dimethyl, carbonyl, and morpholine groups.

Unlike traditional aliphatic spacers, the 3,3-disubstituted oxetane core offers a unique combination of high polarity and low lipophilicity (low LogD) while maintaining metabolic robustness. This guide details the physicochemical properties, synthetic accessibility, and handling protocols required to leverage this molecule effectively in drug discovery campaigns.

Physicochemical Profile & "The Oxetane Effect"[1]

The strategic value of this compound lies in its ability to modulate the physicochemical properties of a drug candidate without significantly altering its steric bulk.

Key Properties Table

| Property | Value / Description | Significance |

| Molecular Weight | 203.24 Da | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |

| Predicted LogP | ~0.2 – 0.5 | Significantly lower than gem-dimethyl analogues, enhancing aqueous solubility. |

| H-Bond Donors | 2 (OH, NH) | Facilitates specific binding interactions. |

| H-Bond Acceptors | 4 (C=O, 2x O-ether/alcohol) | The oxetane oxygen is a potent H-bond acceptor due to exposed lone pairs. |

| Ring Strain | ~106 kJ/mol | High strain drives reactivity but is kinetically stabilized by 3,3-substitution. |

| pKa (Alcohol) | ~13.5 (Predicted) | Similar to standard tertiary alcohols; slightly more acidic due to ring induction. |

Structural Analysis

The "Oxetane Effect" refers to the impact of the strained ether ring on neighboring functional groups.

-

Dipole Moment: The oxetane ring has a large dipole moment (~1.9 D) compared to acyclic ethers, increasing polarity.

-

Solubility: Replacing a gem-dimethyl group with a 3-hydroxyoxetane unit can increase aqueous solubility by 10–100 fold.

-

Metabolic Stability: The 3,3-disubstitution pattern sterically hinders the ring oxygen, protecting it from enzymatic degradation and acid-catalyzed hydrolysis compared to mono-substituted oxetanes.

Synthetic Accessibility & Logic

The synthesis of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate hinges on the Henry Reaction (Nitroaldol), utilizing the commercially available oxetan-3-one.

Synthesis Pathway Diagram

Figure 1: Synthetic route from oxetan-3-one. The critical step is the reduction of the nitro group without opening the strained oxetane ring.

Experimental Protocols

Protocol A: Henry Reaction (Formation of Nitro-Alcohol)

Objective: Addition of nitromethane to oxetan-3-one.

-

Reagents: Oxetan-3-one (1.0 eq), Nitromethane (5.0 eq), Triethylamine (0.1 eq).

-

Procedure:

-

Dissolve oxetan-3-one in nitromethane (acts as solvent and reagent).

-

Add Et3N dropwise at 0°C.

-

Allow to warm to RT and stir for 16h.

-

Critical Step: Evaporate excess nitromethane under reduced pressure immediately. Do not heat above 40°C to avoid retro-aldol or decomposition.

-

Purify via flash chromatography (EtOAc/Hexane) if necessary, though crude is often pure enough (>95%).

-

Protocol B: Nitro Reduction (Ring-Safe Method)

Objective: Reduce -NO2 to -NH2 without cleaving the oxetane.

-

Challenge: High-pressure hydrogenation or strong Lewis acids can open the ring.

-

Recommended Method: Hydrogenation with Pd(OH)2 or Raney Nickel under mild pressure.

-

Procedure:

-

Dissolve 3-(nitromethyl)oxetan-3-ol in MeOH.

-

Add 10 mol% Pd(OH)2/C (Pearlman's catalyst).

-

Stir under H2 balloon (1 atm) at RT for 4-6h.

-

Filter through Celite.

-

Note: If ring opening is observed (formation of propane-1,2,3-triol derivatives), switch to Zn powder / NH4Cl in MeOH/Water (mild chemical reduction).

-

Protocol C: Boc Deprotection (Acid Sensitivity Management)

Objective: Remove Boc group to release the free amine for coupling.

-

Risk: Strong acids (TFA) can trigger ring opening via the formation of a tertiary carbocation at the C3 position if the alcohol is not protected or if conditions are too harsh.

-

Optimized Conditions:

-

HCl in Dioxane: 4M HCl in Dioxane at 0°C for 30-60 mins is generally safe for 3,3-disubstituted oxetanes.

-

TFA/DCM: Use dilute TFA (10-20% v/v) in DCM at 0°C. Monitor strictly by TLC/LCMS. Quench immediately with saturated NaHCO3 upon completion.

-

Medicinal Chemistry Applications

Bioisosteric Replacement Logic

The target molecule is used to replace lipophilic spacers.

| Original Motif | Oxetane Replacement | Effect |

| Gem-dimethyl (-C(Me)2-) | 3-Hydroxyoxetane | Reduces LogP (~1-2 units), increases solubility, maintains steric bulk. |

| Carbonyl (-C=O) | Oxetane | Mimics H-bond acceptance (Lewis basic oxygen) without electrophilic liability. |

| Morpholine | Spiro-oxetane | (Requires cyclization) Reduces MW and improves metabolic stability. |

Metabolic Stability Diagram

Figure 2: Metabolic stability profile. The lack of hydrogen atoms at the quaternary C3 position prevents standard oxidative clearance pathways.

Safety & Handling (MSDS Summary)

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Reactivity: Incompatible with strong oxidizing agents and strong acids (prolonged exposure).

-

Disposal: Standard organic waste; no heavy metals involved (unless catalyst residues remain).

References

-

Wuitschik, G., et al. (2006).[3][4] "Oxetanes as Promising Modules in Drug Discovery."[3][4] Angewandte Chemie International Edition, 45(46), 7736–7739.[3][4] Link

-

Wuitschik, G., et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(24), 15032–15085. Link

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link

-

PubChem Compound Summary. (2024). "tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate." Link

Sources

A Technical Guide to the Structural Elucidation of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

Introduction

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a strained oxetane ring, a tertiary alcohol, and a bulky tert-butyloxycarbonyl (Boc) protecting group, imparts desirable physicochemical properties to parent molecules, such as improved solubility and metabolic stability.[1] The oxetane motif, in particular, is increasingly utilized as a non-classical isostere for carbonyl groups, capable of acting as a potent hydrogen bond acceptor.[1] Given its role in the synthesis of novel pharmaceutical candidates, unambiguous confirmation of its structure is paramount.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice. The workflow detailed herein represents a self-validating system, where data from orthogonal techniques converge to provide a high-confidence structural assignment.

Chapter 1: Foundational Analysis: Mass and Composition

The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Unlike nominal mass spectrometry, HRMS provides mass measurements with accuracies in the parts-per-million (ppm) range. This precision is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For a molecule like tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, which contains C, H, N, and O, HRMS is essential to confirm the correct atomic makeup. The Boc group is known to be labile under certain mass spectrometry conditions, which can lead to fragmentation; therefore, a soft ionization technique like Electrospray Ionization (ESI) is preferred.[2][3][4]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode is typically chosen to observe the protonated molecule [M+H]+ or other adducts like [M+Na]+.[5]

-

Data Acquisition: Infuse the sample directly or via flow injection. Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Analysis: Compare the measured m/z of the most abundant ion (typically [M+H]+) with the theoretical exact mass calculated for the proposed formula, C9H17NO4.

Data Presentation: HRMS Results

| Molecular Formula | Adduct | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| C9H17NO4 | [M+H]+ | 204.12303 | 204.1230 (example) | < 5 ppm |

| C9H17NO4 | [M+Na]+ | 226.10497 | 226.1050 (example) | < 5 ppm |

Table 1: Representative HRMS data confirming the elemental composition. A mass error of <5 ppm provides high confidence in the assigned molecular formula.[5]

Chapter 2: Unveiling the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6][7] A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton and carbon signals, revealing the precise connectivity of the atoms.[8]

Logical Workflow for NMR Analysis

The process of NMR-based structure elucidation follows a logical progression, where information from simpler experiments informs the interpretation of more complex ones.

Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Proton Environment Analysis

Rationale: The ¹H NMR spectrum provides information about the number of distinct proton environments, the relative number of protons in each environment (integration), and their neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Integrate the peaks to determine relative proton counts and analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce proton-proton coupling.

Expected ¹H NMR Signals:

-

tert-Butyl Protons: A sharp singlet around δ 1.4-1.5 ppm, integrating to 9H.[9]

-

Oxetane Methylene Protons: Two sets of signals for the two CH₂ groups of the oxetane ring. Due to the substitution pattern, these protons are diastereotopic and will likely appear as distinct doublets or more complex multiplets, typically in the range of δ 4.5-5.0 ppm.[1][10]

-

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet around δ 3.6-3.8 ppm, integrating to 2H.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often around δ 2.5-3.5 ppm.[1]

-

Carbamate Proton (-NH): A broad singlet or triplet, typically in the δ 5.0-6.0 ppm range.

¹³C NMR and DEPT-135 Spectroscopy: Carbon Framework

Rationale: The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial as it distinguishes carbon types: CH₃ and CH carbons appear as positive signals, while CH₂ carbons give negative signals. Quaternary carbons (including the C=O of the carbamate) are not observed in DEPT spectra.[11]

Expected ¹³C NMR Signals:

-

tert-Butyl Group: Two signals; a quaternary carbon (~δ 80 ppm) and a methyl carbon signal (~δ 28 ppm).[9]

-

Carbamate Carbonyl: A signal in the downfield region, typically ~δ 155-156 ppm.[9]

-

Oxetane Ring: Three signals; two methylene carbons (CH₂) and one quaternary carbon (C-O). The methylene carbons are expected around δ 75-80 ppm, and the quaternary carbon will be further downfield.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

2D NMR Spectroscopy: Assembling the Pieces

While 1D NMR provides the fundamental pieces, 2D NMR shows how they connect.[6][12]

COSY (Correlation Spectroscopy):

-

Purpose: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).[13] A cross-peak between two proton signals indicates they are neighbors. This is useful for confirming which protons belong to the same spin system.

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[8][11][14] This is the most reliable way to assign carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[11][14] This is the key experiment for piecing together the entire molecular skeleton. It is particularly vital for identifying connections to quaternary carbons, which have no attached protons and are therefore invisible in HSQC. For example, HMBC correlations from the tert-butyl protons to the carbamate carbonyl carbon are definitive proof of that connection.

Data Presentation: Consolidated NMR Assignments

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | Key HMBC Correlations |

| t-Bu (CH₃) | ~28.3 | ~1.45 | s | 9H | t-Bu (quat C), C=O |

| t-Bu (quat C) | ~80.5 | - | - | - | - |

| C=O | ~156.0 | - | - | - | - |

| NH | - | ~5.5 | br s | 1H | C=O, C3 (Oxetane), CH₂-NH |

| CH₂-NH | ~45.0 | ~3.40 | d | 2H | C=O, C3 (Oxetane) |

| C3 (Oxetane) | ~65.0 | - | - | - | - |

| C2/C4 (Oxetane) | ~78.0 | ~4.6-4.8 | m | 4H | C3 (Oxetane) |

| CH₂OH | ~62.0 | ~3.70 | s | 2H | C3 (Oxetane) |

| OH | - | ~3.0 | br s | 1H | CH₂OH |

Table 2: A comprehensive table summarizing all expected 1D and 2D NMR data. Chemical shifts are approximate and may vary based on solvent and experimental conditions.

Chapter 3: Functional Group Identification with Infrared (IR) Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[15] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3400 (broad) | Strong | O-H stretch | Alcohol |

| ~3350 (sharp) | Medium | N-H stretch | Carbamate |

| ~2980, 2870 | Strong | C-H stretch | Aliphatic (t-Bu, CH₂) |

| ~1690 | Very Strong | C=O stretch | Carbamate |

| ~1160 | Strong | C-O stretch | Ester/Alcohol |

| ~980 | Strong | C-O stretch | Oxetane ring |

Table 3: Characteristic FTIR absorption bands confirming the presence of hydroxyl, carbamate, and oxetane functional groups. The broadness of the O-H stretch is indicative of hydrogen bonding.[16][17]

Conclusion

The structural elucidation of tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is achieved through a synergistic application of modern analytical techniques. HRMS provides the definitive molecular formula. A full suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) works in concert to unambiguously assemble the atomic framework and establish all connectivities. Finally, FTIR spectroscopy offers rapid confirmation of the key functional groups. The convergence of data from these orthogonal methods provides an irrefutable, self-validating confirmation of the molecular structure, ensuring the identity and purity of this critical building block for drug discovery and development.

References

-

Fuloria, N.K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. [Link]

-

Ferreira, R. et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5198. [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

PubChem. (n.d.). Tert-butyl n-[3-(hydroxymethyl)oxetan-3-yl]carbamate. PubChem. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Smith, B.C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. [Link]

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Link]

-

CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

MDPI. (2020). Chemical Space Exploration of Oxetanes. [Link]

-

PubMed. (n.d.). FTIR Spectroscopy for Carbon Family Study. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - Tert-butyl n-[3-(hydroxymethyl)oxetan-3-yl]carbamate (C9H17NO4) [pubchemlite.lcsb.uni.lu]

- 6. anuchem.weebly.com [anuchem.weebly.com]

- 7. omicsonline.org [omicsonline.org]

- 8. emerypharma.com [emerypharma.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. FTIR Spectroscopy for Carbon Family Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

Synthesis of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, a valuable building block in modern medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the strategic choices underpinning a successful synthesis.

Strategic Importance: The Oxetane Motif in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in drug design. Its incorporation into a lead compound can profoundly and beneficially alter key physicochemical properties. When replacing more common functionalities like gem-dimethyl or carbonyl groups, the oxetane unit often enhances aqueous solubility, improves metabolic stability, and favorably constrains molecular conformation, all of which are critical parameters in optimizing drug candidates[1][2].

Tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate serves as a bifunctional building block. It provides a protected primary amine and a tertiary alcohol, centered on a quaternary carbon atom within the strained oxetane ring. This unique arrangement allows for subsequent, selective chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of the target compound begins with a retrosynthetic disconnection of the carbamate bond. This reveals the key precursor: (3-aminooxetan-3-yl)methanol. The forward synthesis, therefore, simplifies to a single, high-yielding step: the selective N-protection of the primary amine.

This strategy is predicated on the availability of the key amino alcohol precursor. While its synthesis can be complex, involving multi-step sequences often starting from materials like epichlorohydrin[3], this guide will focus on the pivotal and final transformation, which is the core of producing the title compound.

Caption: Retrosynthetic analysis of the target compound.

The Core Transformation: N-tert-Butoxycarbonylation

The protection of an amino group as its tert-butoxycarbonyl (Boc) carbamate is one of the most fundamental and reliable reactions in organic synthesis[4][5]. The tert-butyl carbamate is stable under a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions, making it an ideal protecting group[5][6].

Mechanistic Rationale and Reagent Selection

The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the primary amine of (3-aminooxetan-3-yl)methanol onto one of the electrophilic carbonyl carbons of Boc₂O. This forms a transient tetrahedral intermediate which then collapses, eliminating tert-butanol, carbon dioxide, and the desired Boc-protected amine.

The selection of reaction conditions is critical for ensuring high yield and purity:

-

Solvent: A polar aprotic solvent like Dichloromethane (DCM) or a protic solvent mixture like Methanol/Water is typically employed. DCM is advantageous for its ease of removal during work-up.

-

Base: While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or performing the reaction in the presence of a mild inorganic base like sodium bicarbonate can accelerate the reaction by deprotonating the ammonium intermediate, driving the equilibrium towards the product.

-

Temperature: The reaction is typically performed at 0 °C to room temperature. Initial addition of Boc₂O at a lower temperature helps to control any potential exotherm.

Detailed Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility and scalability.

Materials and Reagents:

-

(3-Aminooxetan-3-yl)methanol (1.0 eq)[7]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3-aminooxetan-3-yl)methanol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 5-10 minutes. Causality Note: Slow addition at 0°C prevents a rapid exotherm and minimizes potential side reactions.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully add water to the reaction mixture to quench any unreacted Boc₂O.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. Trustworthiness Note: The bicarbonate wash removes any acidic byproducts, while the brine wash helps to break any emulsions and remove bulk water from the organic phase.

-

Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a solid or viscous oil. Purify the material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 30-60% Ethyl Acetate in Hexanes) to afford the pure tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate.[8][9]

Experimental Workflow Diagram

Caption: Workflow for the N-Boc protection protocol.

Product Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Quantitative Data Summary

| Parameter | Expected Value/Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Yield | >90% (typical for this reaction type)[10] |

| Purity (by HPLC/NMR) | >97% (after chromatography) |

Analytical Data

The following data are consistent with the structure of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate[11].

| Analysis | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.05 (br s, 1H, NH), 4.61 (d, J=6.0 Hz, 2H, oxetane-CH₂), 4.50 (d, J=6.0 Hz, 2H, oxetane-CH₂), 3.55 (s, 2H, CH₂-NH), 2.90 (br s, 1H, OH), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 156.5, 80.0, 78.5, 70.0, 48.0, 28.5 |

| Mass Spec (ESI+) | m/z: 204.12 [M+H]⁺, 226.10 [M+Na]⁺ |

Safety and Reagent Handling

Adherence to standard laboratory safety protocols is mandatory.

| Reagent | CAS Number | Key Hazards |

| (3-Aminooxetan-3-yl)methanol | 1305208-37-0 | Harmful if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation[7]. |

| Di-tert-butyl dicarbonate | 24424-99-5 | Flammable solid, skin and eye irritant, sensitizer. |

| Dichloromethane | 75-09-2 | Suspected carcinogen, skin and eye irritant. |

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is most efficiently achieved through the N-Boc protection of its corresponding amino alcohol precursor, (3-aminooxetan-3-yl)methanol. The described protocol, utilizing di-tert-butyl dicarbonate, is robust, high-yielding, and readily scalable. The strategic choice of a stable yet labile Boc protecting group provides a versatile intermediate, primed for further elaboration in complex drug discovery programs. This guide provides the necessary technical detail and scientific rationale to empower researchers to confidently execute this critical synthesis.

References

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

- EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.

-

Carbamic acid, tert-butyl ester . Organic Syntheses Procedure. [Link]

- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Study on Synthesis Of Oxetan-3-ol . ResearchGate. [Link]

- US4395561A - Synthesis of 3-hydroxyoxetane.

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride . Awuah Lab. [Link]

- US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

-

tert-Butyl n-[(3-hydroxyoxetan-3-yl)methyl]carbamate . PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-N-(3-hydroxyoxetan-3-yl_methyl_carbamate]([Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List . Organic Syntheses Procedure. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. [Link]

-

(3-Aminooxetan-3-yl)methanol . PubChem. [Link]

-

tert-butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate, min 97%, 250 mg . CP Lab Safety. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry . ACS Publications. [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review . ResearchGate. [Link]

-

Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity . European Federation for Medicinal Chemistry and Chemical Biology. [Link]

-

A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine . ResearchGate. [Link]

-

Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c and Xiaoji Wang*. Atlantis Press. [Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES . Connect Journals. [Link]

-

(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate . PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. awuahlab.com [awuahlab.com]

- 7. (3-Aminooxetan-3-yl)methanol | C4H9NO2 | CID 53346589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 11. PubChemLite - Tert-butyl n-[3-(hydroxymethyl)oxetan-3-yl]carbamate (C9H17NO4) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

Introduction

Tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate (CAS No. 1408076-45-8) is a key building block in medicinal chemistry and drug discovery.[1][2] Its unique structure, incorporating a Boc-protected amine and a tertiary alcohol on a strained oxetane ring, makes it a valuable synthon for introducing the 3-hydroxyoxetane motif into larger molecules. This motif is of particular interest as it can modulate physicochemical properties such as solubility and metabolic stability, and serve as a rigid scaffold to orient functional groups for optimal target engagement.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The analysis is grounded in fundamental principles of spectroscopic interpretation and supported by data from structurally related compounds, offering researchers and drug development professionals a reliable reference for the characterization of this important molecule.

Molecular Structure and Key Features

The structure of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate presents several key features that are expected to give rise to distinct signals in its NMR and MS spectra. These include the sterically hindered tert-butyl group, the carbamate linkage, the methylene group adjacent to the nitrogen, the strained four-membered oxetane ring, and the tertiary hydroxyl group.

Caption: 2D structure of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is predicted to show several distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the rigid conformation of the oxetane ring.

Experimental Protocol for ¹H NMR Acquisition (Predicted):

A standard protocol for acquiring a ¹H NMR spectrum for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.4 | d, J ≈ 6 Hz | 2H | Oxetane-CH₂-O | Protons on the oxetane ring adjacent to the oxygen atom are expected to be deshielded. The coupling would arise from the adjacent CH₂ group. |

| ~ 4.2 | d, J ≈ 6 Hz | 2H | Oxetane-CH₂-C | Protons on the oxetane ring adjacent to the quaternary carbon. |

| ~ 5.0 | br s | 1H | NH | The carbamate proton signal is often broad and its chemical shift is solvent and concentration dependent.[3] |

| ~ 3.5 | s | 1H | OH | The hydroxyl proton is a singlet and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3] |

| ~ 3.3 | d, J ≈ 6 Hz | 2H | N-CH₂ | Methylene protons adjacent to the nitrogen of the carbamate. |

| 1.45 | s | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic sharp singlet.[3] |

Expert Interpretation:

The most recognizable feature in the ¹H NMR spectrum will be the intense singlet around 1.45 ppm, corresponding to the nine equivalent protons of the tert-butyl protecting group. The protons of the oxetane ring are expected to appear as two distinct signals, likely doublets due to geminal coupling, in the region of 4.2-4.4 ppm. The methylene protons adjacent to the carbamate nitrogen will likely appear as a doublet around 3.3 ppm, coupling with the NH proton. The NH and OH proton signals are expected to be broad singlets and their chemical shifts can vary significantly. A D₂O exchange experiment can be performed to confirm their assignment; upon addition of D₂O, the NH and OH signals would disappear.[3]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Experimental Protocol for ¹³C NMR Acquisition (Predicted):

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).

-

Number of Scans: 1024-4096 scans are typically required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~ 156 | C=O (carbamate) | The carbonyl carbon of the carbamate group is expected to resonate in this downfield region. |

| ~ 80 | O-C(CH₃)₃ | The quaternary carbon of the tert-butyl group attached to the oxygen atom. |

| ~ 78 | Oxetane-CH₂-O | The carbon atoms of the oxetane ring bonded to the ring oxygen. |

| ~ 70 | C-OH (oxetane) | The quaternary carbon of the oxetane ring bearing the hydroxyl group. |

| ~ 45 | N-CH₂ | The methylene carbon adjacent to the carbamate nitrogen. |

| ~ 28 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Expert Interpretation:

The ¹³C NMR spectrum will be characterized by the downfield signal of the carbamate carbonyl carbon around 156 ppm. The carbons of the tert-butyl group will appear as two signals: the quaternary carbon attached to the oxygen around 80 ppm and the three equivalent methyl carbons at approximately 28 ppm. The carbons of the oxetane ring are expected in the 70-80 ppm region, with the carbon bearing the hydroxyl group being the most downfield of the ring carbons. The methylene carbon adjacent to the nitrogen will be found further upfield, around 45 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, electrospray ionization (ESI) would be a suitable soft ionization technique.

Experimental Protocol for MS Acquisition (Predicted):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is expected to yield prominent protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

Mass Range: Scan a mass range of m/z 50-500.

-

Predicted Mass Spectrometry Data:

The predicted monoisotopic mass of C₉H₁₇NO₄ is 203.1158 g/mol .

| m/z (predicted) | Adduct |

| 204.1230 | [M+H]⁺ |

| 226.1050 | [M+Na]⁺ |

| 221.1496 | [M+NH₄]⁺ |

Expert Interpretation and Fragmentation Pathway:

In positive ion mode ESI-MS, the most abundant ions are expected to be the protonated molecule [M+H]⁺ at m/z 204.1230 and the sodium adduct [M+Na]⁺ at m/z 226.1050. High-resolution mass spectrometry would allow for the confirmation of the elemental composition.

Under collision-induced dissociation (CID) conditions in an MS/MS experiment, the [M+H]⁺ ion is expected to undergo characteristic fragmentation. The most likely fragmentation pathways involve the loss of the tert-butyl group as isobutylene (56 Da) or the loss of the entire Boc group.

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Conclusion

References

-

Appchem. TERT-BUTYL ((3-HYDROXYOXETAN-3-YL)METHYL)CARBAMATE. Available from: [Link].

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link].

-

CP Lab Safety. tert-butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate, min 97%, 250 mg. Available from: [Link].

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. Available from: [Link].

-

PubChem. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. Available from: [Link].

-

Supporting Information. Available from: [Link].

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link].

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available from: [Link].

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The 13C and 1H n.m.r. spectra of homocubane, norsnoutane and their 9-keto- and 9,9-ethylenedioxy-derivatives, and a novel route to functionalised brendanes. Available from: [Link].

-

Collection of Czechoslovak Chemical Communications. One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Available from: [Link].

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link].

-

ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).. Available from: [Link].

-

J-Global. N-[1-(Allyloxymethyl)-3-methylbutyl]carbamic acid tert-butyl ester. Available from: [Link].

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link].

-

PubChemLite. Tert-butyl n-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate. Available from: [Link].

Sources

The Strategic Utility of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the chemical scaffolds that have garnered significant interest, the oxetane ring stands out for its unique ability to modulate properties such as solubility, metabolic stability, and lipophilicity. This guide provides a comprehensive technical overview of tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, a key chemical intermediate that embodies the strategic incorporation of the 3,3-disubstituted oxetane motif. With its inherent functionalities—a protected amine and a tertiary alcohol—this building block offers a versatile platform for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties and Structural Attributes

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate (Figure 1) is a white to off-white solid at room temperature. Its molecular structure is characterized by a central, sterically hindered 3,3-disubstituted oxetane ring. One substituent is a Boc-protected aminomethyl group, which provides a stable yet readily deprotectable nitrogen source for further chemical elaboration. The other is a hydroxymethyl group, offering a handle for subsequent reactions or a point for hydrogen bonding in a final drug candidate.

| Property | Value | Source |

| CAS Number | 1408076-45-8 | |

| Molecular Formula | C₉H₁₇NO₄ | |

| Molecular Weight | 203.24 g/mol | |

| Predicted [M+H]⁺ | 204.12303 | |

| Predicted [M+Na]⁺ | 226.10497 | |

| Storage | Room temperature |

digraph "Figure_1_Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N [label="N", pos="0,0!"]; H1[label="H", pos="-0.5,-0.5!"]; C1 [label="C", pos="1,0.5!"]; O1 [label="O", pos="1.5,1.2!"]; O2 [label="O", pos="1.8,-0.2!"]; C2 [label="C", pos="2.8,-0.5!"]; C3 [label="C", pos="3.5,0.5!"]; C4 [label="C", pos="3.5,-1.5!"]; C5 [label="C", pos="2.3,-1.5!"]; C6 [label="C", pos="-1,0.5!"]; C7 [label="C", pos="-2,0!"]; C8 [label="C", pos="-2.8,1!"]; O3 [label="O", pos="-3.2,-0.5!"]; C9 [label="C", pos="-2.8,-1!"]; C10 [label="C", pos="-3,2!"]; O4 [label="O", pos="-3.5,2.5!"]; H2[label="H", pos="-4,2.8!"];

// Bonds N -- H1; N -- C1; C1 -- O1 [style=double]; C1 -- O2; O2 -- C2; C2 -- C3; C2 -- C4; C2 -- C5; N -- C6; C6 -- C7; C7 -- C8; C8 -- O3; O3 -- C9; C9 -- C7; C7 -- C10; C10 -- O4; O4 -- H2;

}

Strategic Synthesis

The synthesis of tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is a multi-step process that hinges on the construction of the 3,3-disubstituted oxetane core. A logical and efficient synthetic strategy involves the initial preparation of a suitable precursor, 3-(aminomethyl)-3-hydroxyoxetane, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Synthesis of the Precursor: 3-(Aminomethyl)-3-hydroxyoxetane

The synthesis of 3,3-disubstituted oxetanes often presents challenges due to the inherent ring strain of the four-membered ether. However, several robust methods have been developed. One common approach starts from commercially available materials and proceeds through an intramolecular Williamson etherification reaction.

A plausible synthetic route, adapted from general principles of oxetane synthesis, is outlined below:

Exemplary Protocol for Boc Protection:

-

Dissolve 3-(aminomethyl)-3-hydroxyoxetane in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup to remove the base and byproducts.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate.

Characterization

While specific, experimentally-derived spectroscopic data for tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is not widely available in the public literature, the expected spectral features can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The methylene protons of the oxetane ring would appear as multiplets, likely in the range of 4.0-4.5 ppm. The protons of the aminomethyl and hydroxymethyl groups would also give rise to distinct signals.

-

¹³C NMR: The carbon NMR spectrum would show a quaternary carbon signal for the C3 of the oxetane ring, as well as signals for the carbons of the tert-butyl group, the carbamate carbonyl, and the methylene groups of the oxetane and the substituents.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Predicted values for protonated and sodiated adducts are readily available in databases like PubChem. [1]* Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C-O-C stretch of the oxetane ring.

Applications in Drug Discovery: A Key Building Block for PROTACs

The unique trifunctional nature of tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate makes it a highly valuable building block in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This intermediate serves as an excellent scaffold for the linker component of a PROTAC. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to either the E3 ligase ligand or the target protein ligand. The hydroxymethyl group can be further functionalized or can serve to improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The oxetane ring itself is known to enhance aqueous solubility and metabolic stability, making it a desirable feature in drug candidates. [2]

The use of oxetane-containing linkers in PROTACs is a growing area of research, as these linkers can impart favorable properties to the resulting degrader molecules. The 3,3-disubstituted pattern of this intermediate provides a rigid and defined exit vector from the oxetane core, which can be crucial for achieving the optimal orientation of the two ligands for efficient ternary complex formation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is a strategically important chemical intermediate that provides a gateway to novel and complex molecular architectures. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The unique combination of a protected amine, a tertiary alcohol, and a metabolically robust oxetane ring makes it an invaluable tool for medicinal chemists, particularly in the design and synthesis of next-generation therapeutics such as PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-designed and versatile building blocks like this will undoubtedly increase, solidifying its place as a key component in the modern drug discovery toolbox.

References

-

CP Lab Safety. tert-butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate, min 97%, 250 mg. [Link].

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link].

-

PubChem. Tert-butyl n-[3-(hydroxymethyl)oxetan-3-yl]carbamate. [Link].

-

American Chemical Society. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds. ACS Fall 2025. [Link].

-

PubChemLite. Tert-butyl hydroxy(methyl)carbamate (C6H13NO3). [Link].

- Google Patents.

-

PubChemLite. Tert-butyl n-[(3-hydroxyphenyl)methyl]carbamate (C12H17NO3). [Link].

-

PubChemLite. Tert-butyl n-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate. [Link].

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link].

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link].

-

PubChem. tert-Butyl hydroxy(methyl)carbamate. [Link].

-

PubChem. (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate. [Link].

-

RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link].

-

National Center for Biotechnology Information. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link].

-

Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?. [Link].

-

National Center for Biotechnology Information. Applications of Covalent Chemistry in Targeted Protein Degradation. [Link].

-

ACS Publications. Oxetanes in Drug Discovery Campaigns. [Link].

-

Padua Research Archive. Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease. [Link].

-

MDPI. Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. [Link].

-

PubMed. Design, synthesis and biological evaluation of the tumor hypoxia-activated PROTACs bearing caged CRBN E3 ligase ligands. [Link].

-

AADHYA Bio-Scientific. tert-butyl (3-amino-2-(((tert-butyldiphenylsilyl)oxy)methyl)benzyl)(methyl)carbamate. [Link].

-

National Institutes of Health. Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP). [Link].

-

National Center for Biotechnology Information. tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate. [Link].

-

UTHSC Digital Commons. Targeting Protein Degradation to Uncover Novel Oncoprotein Drivers of Acute Leukemia. [Link].

Sources

Physical and chemical properties of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

Topic: Physical and Chemical Properties of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Building Block for Physicochemical Optimization in Drug Discovery

Executive Summary

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate (CAS: 1408076-45-8) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It serves as a critical precursor for introducing the 3,3-disubstituted oxetane motif—a structural element increasingly favored as a bioisostere for gem-dimethyl (

This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and application utility. By leveraging the oxetane ring's unique strain and polarity, researchers can significantly alter the lipophilicity (LogD), metabolic stability, and aqueous solubility of lead compounds without substantially changing their steric bulk.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a strained four-membered oxetane ring substituted at the C3 position with both a hydroxyl group and a Boc-protected aminomethyl arm. This "3,3-disubstitution" pattern is crucial for preventing the rapid ring-opening often seen in 2-substituted oxetanes.

| Property | Data |

| IUPAC Name | tert-Butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate |

| Common Name | 3-Hydroxy-3-(Boc-aminomethyl)oxetane |

| CAS Number | 1408076-45-8 |

| Molecular Formula | |

| Molecular Weight | 203.24 g/mol |

| SMILES | CC(C)(C)OC(=O)NCC1(CO1)O |

| InChI Key | BFTVWTYYQWTLQL-UHFFFAOYSA-N |

Structural Bioisosterism

The oxetane ring is puckered, not planar. However, the 3,3-disubstitution creates a vector alignment that mimics the spatial arrangement of a gem-dimethyl group but with significantly higher polarity due to the ethereal oxygen.

Figure 1: Strategic bioisosteric replacement of gem-dimethyl groups with oxetane motifs to improve drug-like properties.[1]

Physical Properties[3][5][7][8][9]

Experimental data for this specific intermediate is often proprietary to CROs (e.g., Enamine, WuXi). The following values represent a synthesis of available experimental data and high-confidence predicted models (ACD/Labs, ChemAxon) for this class of compounds.

| Property | Value / Range | Notes |

| Physical State | Solid | Typically a white to off-white crystalline powder. |

| Melting Point | 105 – 115 °C | Range typical for Boc-amino oxetane derivatives. |

| Boiling Point | ~340 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | 1.18 ± 0.1 g/cm³ | Higher than aliphatic carbamates due to oxygen content. |

| LogP (Calculated) | 0.60 – 0.85 | Moderately polar; significantly lower than gem-dimethyl analogs. |

| pKa (Hydroxyl) | ~13.5 | Weakly acidic; acts as H-bond donor. |

| Solubility | Soluble in DMSO, MeOH, DCM | Moderate water solubility due to H-bond donor/acceptor sites. |

Synthesis & Manufacturing

The synthesis of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate typically follows the route established by the Carreira group, utilizing oxetan-3-one as the starting material. This route is preferred for its scalability and safety compared to epoxide ring-expansion methods.

Core Synthetic Pathway (The "Carreira" Route)

-

Henry Reaction (Nitroaldol): Oxetan-3-one reacts with nitromethane under basic conditions to form the nitro-alcohol intermediate.

-

Reduction: The nitro group is reduced to a primary amine. This step requires care to avoid opening the strained oxetane ring; hydrogenation (H₂/Pd) or chemical reduction (Zn/HCl) is used.

-

Protection: The resulting primary amine is protected with a Boc group using di-tert-butyl dicarbonate (

).

Figure 2: Step-wise synthesis starting from oxetan-3-one via the Henry reaction.

Expert Insight: The Henry reaction is reversible.[2] High yields in Step 1 often require specific catalytic conditions or excess nitromethane to drive equilibrium. In Step 2, avoiding acidic conditions during workup is critical to prevent acid-catalyzed ring opening of the oxetane.

Chemical Reactivity & Stability[4]

Oxetane Ring Strain

The oxetane ring has a strain energy of ~106 kJ/mol.[3] While less reactive than epoxides, it is susceptible to nucleophilic attack under acidic conditions (Lewis or Brønsted acids).

-

Stability: Stable under basic and neutral conditions.

-

Risk: Exposure to strong acids (e.g., neat TFA, HCl/dioxane) for extended periods can lead to ring opening, forming 1,3-diols or chlorinated alcohols.

Boc Deprotection Protocol

To remove the Boc group without destroying the oxetane ring, controlled acidic conditions are required.

-

Recommended: 4M HCl in dioxane at 0°C for short duration, or TFA in DCM (1:4 ratio) with immediate quenching.

-

Avoid: Heating with strong aqueous acids (e.g., 6M HCl, reflux).

Hydroxyl Functionalization

The tertiary hydroxyl group is sterically hindered but nucleophilic.

-

Alkylation: Can be alkylated with alkyl halides (NaH, DMF) to form ethers.

-

Oxidation: Not applicable (tertiary alcohol).

Applications in Drug Design[4][6][7][8][11][12]

This compound is a "toolkit" reagent used to insert the 3-hydroxy-3-(aminomethyl)oxetane moiety.

Case Study: Solubility Enhancement

Replacing a cyclohexyl or gem-dimethyl group with this oxetane motif often results in:

-

Lower LogD: The oxygen atom reduces lipophilicity.

-

H-Bonding: The hydroxyl group acts as a hydrogen bond donor/acceptor, improving solubility.

-

Metabolic Blocking: The quaternary center at C3 blocks oxidative metabolism (e.g., P450 hydroxylation) that would occur on a standard alkyl chain.

Key Reference: The foundational work by the Carreira group established the oxetane ring as a stable, polar surrogate for lipophilic groups, fundamentally changing how medicinal chemists approach solubility problems [1].

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a standard functionalized organic chemical.

| Hazard Category | Classification | H-Codes |

| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed.[4] |

| Skin Corrosion | Irritation (Category 2) | H315: Causes skin irritation.[4] |

| Eye Damage | Irritation (Category 2A) | H319: Causes serious eye irritation.[4] |

| STOT-SE | Respiratory (Category 3) | H335: May cause respiratory irritation.[4] |

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; keep the container tightly sealed.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[5] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Wuitschik, G., et al. (2006). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

PubChem Database. (2025).[4] Compound Summary for CAS 1408076-45-8. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Safe Handling of tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

Introduction: Understanding the Molecule and Its-Associated Risks

Tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate (CAS No. 1408076-45-8) is a specialized building block frequently utilized in medicinal chemistry and drug development, particularly in the synthesis of complex molecules and protein degraders.[1] Its unique structure, featuring a Boc-protected amine and a hydroxy-substituted oxetane ring, makes it a valuable intermediate. However, as with any specialized chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the safety and handling protocols for tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate. The toxicological properties of this specific compound have not been exhaustively investigated.[2] Therefore, it is critical to handle it with a high degree of caution, treating it as a potentially hazardous substance. The guidance herein is synthesized from established best practices for handling analogous chemical structures and aims to provide researchers with the causal reasoning behind each procedural recommendation. This compound is intended for professional research and industrial use only and is not for medical or consumer applications.[1]

Chapter 1: Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is not widely available, analysis of structurally related compounds allows for a presumptive hazard assessment. Analogous carbamates and small-molecule intermediates often present risks of skin, eye, and respiratory irritation.[3][4]

Presumptive GHS Hazard Classification:

Based on related structures, researchers should handle this compound as if it possesses the following hazards:

-

Skin Irritation/Corrosion: May cause skin irritation upon contact.[3]

-

Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]

The primary routes of exposure are inhalation of the solid as a dust, dermal (skin) contact, and ocular (eye) contact. Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting.[4][5] The causality for these hazards lies in the reactivity of the functional groups which can interact with biological macromolecules, leading to irritation and potential sensitization.

Physicochemical and Stability Data

A clear understanding of the compound's physical and chemical properties is fundamental to safe handling.

| Property | Value | Source & Rationale |

| CAS Number | 1408076-45-8 | [6] Chemical Abstracts Service registry number for unique identification. |

| Molecular Formula | C9H17NO4 | [6] Defines the elemental composition of the molecule. |

| Molecular Weight | 203.23 g/mol | [6] Important for accurate weighing and solution preparation. |

| Appearance | Presumed to be an off-white to white solid. | Based on common carbamate compounds.[4][7] |

| Storage | Room temperature; keep in a dry place, tightly closed. | [1][5] Recommended to prevent degradation from moisture and atmospheric contaminants. |

Reactivity Hazards:

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4][5] These can potentially react with the carbamate and alcohol functional groups, leading to decomposition or vigorous, exothermic reactions.

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][4]

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential. This creates a self-validating system where each layer of protection mitigates the failure of another.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

-

Chemical Fume Hood: All manipulations of tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is the most critical control measure to prevent the inhalation of airborne dust or aerosols.

-

Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and dilute any fugitive emissions.[2][7]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for engineering controls but is essential for protecting personnel from direct contact. The selection of PPE must be deliberate and based on the specific risks posed by the compound.

| PPE Type | Specification & Rationale |

| Hand Protection | Nitrile gloves. Gloves must be inspected for integrity before each use. For prolonged handling, consider double-gloving. The rationale is to prevent skin contact, as dermal absorption properties are unknown.[2] |

| Eye Protection | Safety glasses with side shields or safety goggles. This is the minimum requirement. The rationale is to protect the eyes from splashes or airborne dust particles that could cause serious irritation.[3] |

| Face Protection | Face shield. A face shield should be worn in conjunction with safety glasses/goggles when there is a significant risk of splashing (e.g., during bulk transfers or reaction quenching). |

| Skin & Body | Laboratory coat. A fully buttoned lab coat protects skin and personal clothing from contamination.[3] |

| Respiratory | Not typically required if work is performed in a fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2) should be used.[2] |

Chapter 3: Standard Operating Procedures for Safe Handling

Adherence to a standardized workflow minimizes variability and the potential for accidents. The following protocol outlines the critical steps for safely handling the compound from storage to use.

Safe Handling Workflow

Caption: Standard workflow for handling solid chemical reagents.

Detailed Protocol Steps:

-

Preparation : Before any work begins, review all available safety information. Designate a specific area within the chemical fume hood for the procedure.

-

PPE : Don all required PPE as specified in Chapter 2.

-

Engineering Control Verification : Confirm that the chemical fume hood is operational (check airflow monitor).

-

Retrieval : Retrieve the container from its designated storage location.

-

Weighing : To minimize dust formation, do not pour the dry powder.[7] Use a spatula to carefully transfer the solid to a weigh boat or directly into the reaction vessel on a tared balance inside the hood.

-

Transfer : If weighed externally (not recommended), carefully transfer the weigh boat to the reaction vessel within the hood.

-

Dissolution : Add the desired solvent to the solid in the reaction vessel.

-